4-((6-((4-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide
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Description
4-((6-((4-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide is a useful research compound. Its molecular formula is C34H30ClN3O6S and its molecular weight is 644.14. The purity is usually 95%.
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Scientific Research Applications
Antitumor Agent Synthesis
- The synthesis of water-soluble analogues of quinazolin-4-one-based antitumor agents, such as CB30865, has been researched due to their high growth-inhibitory activity. These compounds demonstrate unique biochemical characteristics like delayed, non-phase specific cell-cycle arrest. Modifying the quinazolin-4-one ring to enhance aqueous solubility has led to compounds more cytotoxic than CB30865, retaining its novel biochemical characteristics (Bavetsias et al., 2002).
Antineurotic Activity
- Computational modeling and synthesis of quinazolin-4(3H)-ones have been conducted, identifying compounds with potential antineurotic activity. These compounds are considered slightly toxic or practically nontoxic and are prospective for treating male reproductive and erectile dysfunction (Danylchenko et al., 2016).
Tumor-Associated Carbonic Anhydrase Inhibitors
- Certain quinazolin-4(3H)-ones and related compounds have been identified as selective inhibitors of tumor-associated carbonic anhydrase isoforms. These inhibitors show promise in targeting specific cancer cell types (Bozdağ et al., 2017).
Antimicrobial and Antioxidant Properties
- Synthesized quinazolin-4(3H)-ones have been evaluated for their antimicrobial activities against various bacteria and fungi, with some showing potent inhibitory action. Furthermore, they have demonstrated significant antioxidant potential in DPPH assay methods (Kumar et al., 2011).
Antiviral Activities
- Novel 3-sulphonamido-quinazolin-4(3H)-One derivatives have been synthesized and evaluated for antiviral activities against various respiratory and biodefense viruses. They showed potential in inhibiting the replication of avian influenza and other viruses (Selvam et al., 2007).
Anticonvulsant Activity
- N-(4-substitutedphenyl)-4-(1-methyl or 1,2-dimethyl)-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamides have been synthesized and evaluated for their anticonvulsant activity, with several derivatives showing promising results (Noureldin et al., 2017).
Properties
IUPAC Name |
4-[[6-[(4-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30ClN3O6S/c1-41-28-12-7-21(15-29(28)42-2)13-14-36-32(39)24-8-3-22(4-9-24)18-38-33(40)26-16-30-31(44-20-43-30)17-27(26)37-34(38)45-19-23-5-10-25(35)11-6-23/h3-12,15-17H,13-14,18-20H2,1-2H3,(H,36,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUMNYUBVPADEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4N=C3SCC6=CC=C(C=C6)Cl)OCO5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30ClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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